N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-4-methoxybenzamide
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Overview
Description
N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-4-methoxybenzamide: is a synthetic organic compound characterized by the presence of a fluorophenyl group, an oxazole ring, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxazole ring, followed by subsequent functionalization steps .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazole ring or other parts of the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Chemistry: In chemistry, N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-4-methoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology: In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and mechanisms .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as enhanced thermal stability or unique electronic characteristics .
Mechanism of Action
The mechanism of action of N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
- N-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methoxyethanesulfonamide
- 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Uniqueness: N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H13FN2O3 |
---|---|
Molecular Weight |
312.29 g/mol |
IUPAC Name |
N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C17H13FN2O3/c1-22-14-8-4-12(5-9-14)17(21)19-16-10-15(20-23-16)11-2-6-13(18)7-3-11/h2-10H,1H3,(H,19,21) |
InChI Key |
BEGORCLNYFNGIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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